1-(6-Aminopyridazin-3-yl)piperidin-3-ol
Overview
Description
1-(6-Aminopyridazin-3-yl)piperidin-3-ol is a chemical compound characterized by its unique structure, which includes a pyridazine ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Aminopyridazin-3-yl)piperidin-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 6-aminopyridazine with piperidin-3-ol under specific conditions, such as the use of a suitable catalyst and controlled temperature. The reaction typically proceeds via nucleophilic substitution, where the amine group on the pyridazine ring attacks the piperidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps to ensure the final product's purity and quality.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Aminopyridazin-3-yl)piperidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as nitro derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of different substituted pyridazine or piperidine derivatives.
Scientific Research Applications
1-(6-Aminopyridazin-3-yl)piperidin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biological assays to study protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(6-Aminopyridazin-3-yl)piperidin-3-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific molecular targets involved.
Comparison with Similar Compounds
1-(6-Aminopyridazin-3-yl)piperidin-3-ol can be compared with other similar compounds, such as 1-(6-aminopyridazin-3-yl)azetidine-2-carboxamide and 1-[(6-aminopyridazin-3-yl)methyl]azetidine-2-carboxamide. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of the pyridazine ring and piperidine moiety, which may confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, and ongoing research continues to uncover new uses and benefits of this compound.
Properties
IUPAC Name |
1-(6-aminopyridazin-3-yl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-8-3-4-9(12-11-8)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXASGODWJLFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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